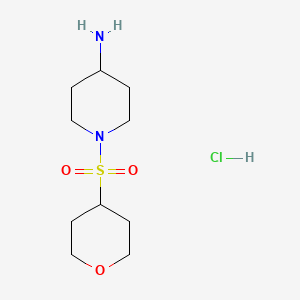

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride

Beschreibung

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride is a piperidine-derived compound featuring a sulfonyl group derived from oxane (tetrahydro-2H-pyran) at the piperidine nitrogen and an amine group at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

1-(oxan-4-ylsulfonyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S.ClH/c11-9-1-5-12(6-2-9)16(13,14)10-3-7-15-8-4-10;/h9-10H,1-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAJLZQAMIURMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- Piperidin-4-amine : The core amine substrate.

- Oxane-4-sulfonyl chloride : The sulfonylating reagent, prepared or commercially sourced.

- Base : Typically an organic base such as triethylamine or an inorganic base like sodium hydroxide to neutralize HCl formed.

- Solvent : Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are preferred for sulfonylation reactions.

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of piperidin-4-amine (if necessary) | Suitable protecting group reagent (e.g., Boc anhydride) in solvent at 0-25°C | Protects amine to avoid side reactions |

| 2 | Sulfonylation | React protected or free piperidin-4-amine with oxane-4-sulfonyl chloride in presence of base at 0-5°C to room temperature | Slow addition of sulfonyl chloride controls reaction exotherm |

| 3 | Deprotection (if step 1 applied) | Acidic conditions (e.g., HCl in dioxane) at ambient temperature | Regenerates free amine |

| 4 | Formation of hydrochloride salt | Treatment with HCl gas or HCl solution in solvent | Facilitates isolation and purification |

| 5 | Purification | Crystallization or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) | Ensures high purity and removal of impurities |

Reaction Monitoring and Control

- Temperature control is critical during sulfonylation to minimize side reactions.

- Stoichiometry : Using slight excess of sulfonyl chloride ensures complete conversion.

- pH control : Maintaining basic conditions prevents protonation of amine during sulfonylation.

- Purity assessment : HPLC and NMR are used to confirm product formation and purity.

Research Findings and Optimization Insights

- Debenzylation and deprotection steps in related piperidine sulfonylation processes are best conducted at room temperature (25-30°C) to avoid formation of impurities such as dihydro derivatives, which can exceed impurity limits in final products.

- Base selection influences reaction yield and impurity profile; alkali metal hydroxides and alkoxides have been effective bases in analogous sulfonylation reactions.

- Solvent choice impacts reaction kinetics and product isolation; dichloromethane and tetrahydrofuran are commonly used solvents providing good solubility and ease of work-up.

- Salt formation with hydrochloric acid enhances crystallinity and stability of the amine sulfonylate, facilitating isolation and storage.

Comparative Data Table of Key Reaction Parameters

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Temperature | 0-5°C during sulfonylation; 25-30°C during deprotection | Controls impurity formation and yield |

| Base | Triethylamine, NaOH, KOH | Neutralizes HCl, influences purity |

| Solvent | Dichloromethane, THF, Acetonitrile | Affects solubility and reaction rate |

| Molar Ratio (amine:sulfonyl chloride) | 1:1.1 to 1:1.2 | Ensures complete sulfonylation |

| Reaction Time | 1-4 hours | Sufficient for complete conversion |

| Salt Formation | HCl in dioxane or gas | Improves product stability and isolation |

Summary of Preparation Protocol

- Protection (Optional): Protect piperidin-4-amine to prevent side reactions.

- Sulfonylation: Add oxane-4-sulfonyl chloride slowly to a cooled solution of piperidin-4-amine and base in an aprotic solvent.

- Work-up: Quench reaction, separate layers, wash organic phase with aqueous acid/base to remove impurities.

- Deprotection: If protection was used, remove protecting group under mild acidic conditions.

- Salt Formation: Treat free amine sulfonylate with hydrochloric acid to obtain the hydrochloride salt.

- Purification: Crystallize or recrystallize the final product to achieve high purity.

Analyse Chemischer Reaktionen

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and amine groups play a crucial role in these interactions, facilitating binding to active sites and modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular data, and physicochemical properties of 1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride with its analogs:

Key Observations:

- Substituent Effects: Sulfonyl Groups: The oxane-4-sulfonyl group (hypothetical) and methylsulfonyl () enhance water solubility due to polar sulfonyl interactions. Methylsulfonyl analogs are widely used as intermediates in drug synthesis . Aryl/Alkyl Groups: Bulky substituents like 4-octylphenethyl (RB-005, ) increase lipid solubility and membrane permeability, critical for targeting intracellular enzymes like SphK1.

Biologische Aktivität

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring substituted with an oxane sulfonyl group. Its synthesis typically involves the following steps:

- Starting Materials : Piperidine and sulfonyl precursors.

- Reactions : Nucleophilic substitution reactions are commonly employed to form the sulfonamide linkage, followed by hydrochloride salt formation for stability and solubility.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative disorders.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.

Pharmacological Activities

Research indicates several pharmacological activities associated with this compound:

Antibacterial Activity

Studies have demonstrated that derivatives of piperidine compounds exhibit antibacterial properties. For instance, compounds similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as AChE and urease. The IC50 values for these activities suggest significant potential for therapeutic applications:

- AChE Inhibition : Compounds in this class have reported IC50 values ranging from 1.13 to 6.28 µM, indicating strong enzyme inhibition compared to standard references .

Antitumor Activity

Research has indicated that piperidine derivatives possess antitumor properties. The sulfonamide moiety is particularly noted for its role in modulating cancer cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the biological efficacy of piperidine derivatives:

- Study on AChE Inhibition : A recent study synthesized various piperidine derivatives, including this compound, demonstrating significant AChE inhibition with promising therapeutic implications for Alzheimer's disease .

- Antibacterial Screening : Another investigation assessed the antibacterial properties of sulfonamide-containing piperidine derivatives against Gram-positive and Gram-negative bacteria, revealing that certain compounds exhibited superior activity compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

A comparison of this compound with other piperidine derivatives reveals unique biological profiles:

| Compound Name | AChE IC50 (µM) | Antibacterial Activity | Antitumor Activity |

|---|---|---|---|

| 1-(Oxane-4-sulfonyl)piperidin-4-amine HCl | 1.13 - 6.28 | Moderate to Strong | Significant |

| Piperidine Derivative A | 2.14 | Weak | Moderate |

| Piperidine Derivative B | 0.63 | Strong | Weak |

Q & A

Q. What are the common synthetic routes for 1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves Boc-protection/deprotection strategies and HCl salt formation (e.g., gas-phase HCl treatment for deprotection). Key steps include:

- Boc protection of the amine group using di-tert-butyl dicarbonate in THF .

- Alkylation or sulfonylation of the piperidine ring (e.g., oxane-4-sulfonyl group introduction via sulfonyl chloride derivatives) .

- Deprotection under acidic conditions (e.g., HCl gas or 10% HCl in methanol) to yield the primary amine hydrochloride salt .

Optimization strategies : - Adjust reaction time and temperature to minimize side products (e.g., over-oxidation).

- Use catalysts like Pd/C for hydrogenolysis in debenzylation steps .

- Purify intermediates via recrystallization or column chromatography to improve yield (e.g., 98% yield achieved in intermediate steps) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer: Core techniques :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, including sulfonyl and piperidine ring conformations .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for hydrochloride salt adducts) .

- HPLC : Reverse-phase methods (e.g., acetonitrile/water with phosphoric acid) assess purity and separate isomers .

Advanced methods : - X-ray Diffraction (XRD) : Resolves crystal structure and salt form stability .

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition and hygroscopicity .

Q. What are the primary biological targets and mechanisms of action reported for this compound?

Answer:

- Serotonin (5-HT) receptors : Acts as a dual α2A/5-HT7 receptor antagonist, showing antidepressant-like properties in preclinical models .

- Enzyme inhibition : Sulfonyl groups may inhibit cholinesterases or vascular adhesion proteins (e.g., VAP-1) via competitive binding .

- Neuroprotection : Modulates oxidative stress pathways in neuronal cells, potentially via NMDA receptor interactions .

Mechanistic studies : - Radioligand binding assays (e.g., [3H]-ligand displacement for receptor affinity quantification) .

- Electrophysiological recordings (e.g., patch-clamp for ion channel modulation analysis) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported receptor binding affinities?

Answer: Strategies :

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity) to distinguish allosteric vs. orthosteric effects .

- Species-specific receptor subtypes : Test affinity across human, rat, and mouse isoforms to identify interspecies variability .

- Structural analogs : Compare binding data with derivatives (e.g., methyl vs. methoxy substitutions) to pinpoint critical pharmacophores .

Case example : Discrepancies in 5-HT7 affinity may arise from differences in cell lines (CHO vs. HEK293); validate using uniform expression systems .

Q. What strategies improve the compound’s stability under physiological conditions?

Answer: Key challenges : Hydrolysis of the sulfonyl group and amine oxidation. Solutions :

- pH optimization : Formulate buffers (pH 4–6) to stabilize the hydrochloride salt and reduce degradation .

- Lyophilization : Enhance shelf life by removing water, which accelerates sulfonyl hydrolysis .

- Prodrug design : Mask the amine with enzymatically cleavable groups (e.g., carbamates) to improve plasma stability .

Analytical validation : Monitor stability via accelerated stress testing (40°C/75% RH) and UPLC-MS for degradation product identification .

Q. How do structural modifications (e.g., sulfonyl group substitution) affect the compound’s pharmacological profile?

Answer: Critical modifications :

- Sulfonyl group : Replacing oxane-4-sulfonyl with aryl-sulfonyl groups (e.g., 4-methoxyphenyl) enhances receptor selectivity but reduces solubility .

- Piperidine ring : N-methylation decreases blood-brain barrier permeability, while spirocyclic derivatives improve metabolic stability .

Methodology : - SAR studies : Synthesize analogs (e.g., 3,5-dimethylisoxazol-4-sulfonyl derivatives) and compare IC50 values in target assays .

- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .

Q. What in silico methods can predict interactions with novel targets (e.g., orphan GPCRs)?

Answer: Approaches :

- Molecular docking : Screen against GPCR homology models (e.g., AlphaFold2-predicted structures) to identify potential off-targets .

- Pharmacophore modeling : Define essential features (e.g., amine-sulfonyl distance) for virtual screening of chemical libraries .

- MD simulations : Assess binding mode stability (e.g., 100-ns simulations in lipid bilayers) for membrane-bound targets .

Validation : Cross-check predictions with experimental data (e.g., SPR or ITC for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.